2,6-Bis(chloromethyl)pyridine

Catalog No.
S583222
CAS No.
3099-28-3
M.F
C7H7Cl2N
M. Wt
176.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Bis(chloromethyl)pyridine

CAS Number

3099-28-3

Product Name

2,6-Bis(chloromethyl)pyridine

IUPAC Name

2,6-bis(chloromethyl)pyridine

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

InChI

InChI=1S/C7H7Cl2N/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5H2

InChI Key

IWQNFYRJSVJWQA-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)CCl)CCl

Synonyms

2,6-bis(chloromethyl)pyridine

Canonical SMILES

C1=CC(=NC(=C1)CCl)CCl

Precursor for Ligand Synthesis:

BCMP serves as a valuable building block for the synthesis of diverse ligands, which are molecules that bind to metal ions in coordination complexes. The presence of the two chloromethyl groups allows for further functionalization through reactions like nucleophilic substitution, enabling the creation of tailored ligands with specific binding properties. For instance, research has utilized BCMP to prepare carbene pincer ligands, crucial components for the development of palladium pincer carbene complexes with potential applications in catalysis [].

Development of Chemosensors:

The inherent reactivity of BCMP's chloromethyl groups makes it suitable for the design of chemosensors, molecules that selectively detect specific chemical species. By incorporating BCMP into fluorescent chemosensors, scientists can leverage its reactivity towards specific analytes to trigger changes in fluorescence intensity, thereby enabling sensitive detection. An example includes the development of a fluorescent chemosensor for mercury (Hg²⁺) ions, where BCMP served as the key building block for the receptor unit [].

Exploration of Fundamental Properties:

BCMP has also been employed in research investigating various fundamental properties of molecules. Studies have explored its structural characteristics using techniques like X-ray crystallography, revealing insights into its crystal packing and intermolecular interactions []. Additionally, theoretical calculations have been performed to understand its electronic structure, vibrational spectra, and thermodynamic properties [].

2,6-Bis(chloromethyl)pyridine is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with two chloromethyl groups at the 2 and 6 positions. Its chemical formula is C₇H₇Cl₂N, and it is recognized for its utility as a building block in the synthesis of various pyridine derivatives. The compound is notable for its ability to coordinate with metal ions, making it valuable in coordination chemistry and catalysis .

The reactivity of 2,6-bis(chloromethyl)pyridine stems from its chloromethyl groups, which can undergo nucleophilic substitution reactions. For instance, the compound can be reduced to form 2,6-lutidine and other derivatives through controlled electrolytic processes. Additionally, it can participate in lithiation reactions in the presence of strong bases, leading to further functionalization at the pyridine ring .

Key Reactions:

  • Reduction: Produces 2,6-lutidine and other products.
  • Lithiation: Facilitates the introduction of various substituents onto the pyridine ring.

The biological activity of 2,6-bis(chloromethyl)pyridine has been investigated primarily for its potential as a sensitizer and its cytotoxic effects. It has been reported to cause skin sensitization and serious eye damage upon exposure. Such properties necessitate careful handling due to its hazardous nature .

Several methods exist for synthesizing 2,6-bis(chloromethyl)pyridine:

  • Chloromethylation: The most common method involves chloromethylating pyridine using formaldehyde and hydrochloric acid.
  • Electrochemical Methods: Controlled-potential electrolysis can also be employed to produce this compound from pyridine derivatives .
  • Lithiation followed by substitution: This method involves lithiating the compound followed by reaction with carbonyl compounds to yield various derivatives .

2,6-Bis(chloromethyl)pyridine finds applications in several fields:

  • Coordination Chemistry: It serves as a ligand for metal complexes.
  • Synthesis of Pyridine Derivatives: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Catalysis: Its ability to coordinate with metals makes it useful in catalytic processes .

Several compounds share structural similarities with 2,6-bis(chloromethyl)pyridine, each exhibiting unique properties:

Compound NameStructureUnique Features
2,6-DimethylpyridineC₇H₉NMethyl groups enhance lipophilicity and basicity.
2,6-Bis(methoxymethyl)pyridineC₉H₁₁N₁O₂Methoxy groups increase solubility in organic solvents.
2-ChloropyridineC₅H₄ClNLess reactive; primarily used as an intermediate.
3-ChloropyridineC₅H₄ClNSimilar reactivity but different substitution patterns.

Uniqueness

2,6-Bis(chloromethyl)pyridine stands out due to its dual chloromethyl substituents that enhance its reactivity compared to other pyridines. This unique substitution pattern allows for versatile synthetic pathways not readily available in simpler analogs.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3099-28-3

Wikipedia

2,6-Bis(chloromethyl)pyridine

Dates

Modify: 2023-08-15

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